1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide
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Overview
Description
Scientific Research Applications
Molecular Interactions and Mechanisms
The unique structure of 1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide allows it to participate in intricate molecular interactions. For instance, one study highlighted a relayed proton brake mechanism in N-pyridyl-2-iso-propylaniline derivatives, showcasing how specific molecular additions, such as methane sulfonic acid, can selectively protonate nitrogen atoms. This leads to a deceleration of rotation rates around chemical bonds, illustrating the compound's potential in controlling molecular dynamics (Furukawa et al., 2020).
Synthetic Pathways and Heterocyclic Compounds
The compound's role extends into synthetic chemistry, where its derivatives facilitate the formation of heterocyclic compounds. A study demonstrates the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, presenting a method for creating target heterocyclic compounds without isolating intermediates. This underscores the compound's versatility in synthesizing diverse molecular structures with potential applications in drug development and materials science (Rozentsveig et al., 2013).
Structural Analysis and Optimization
Another pivotal application is in the structural analysis and optimization of related molecules. For example, nimesulide derivatives, including structures similar to this compound, have been synthesized and analyzed for their crystal structures. These studies provide insights into molecular geometry, intermolecular interactions, and the impact of different substituents on the molecular framework. Such analyses are crucial for designing molecules with desired properties for pharmaceutical applications (Dey et al., 2016).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of compounds derived from this compound have been a focus of research. Synthesis and evaluation studies have shown that certain derivatives exhibit significant activity against bacterial and fungal strains, as well as against human cancer cell lines. This suggests potential for the development of new therapeutic agents targeting a range of diseases (Alsaedi et al., 2019).
Catalytic Applications and Reaction Mechanisms
Moreover, derivatives of this compound have been used in catalytic applications, such as in the base-free transfer hydrogenation of ketones. These studies offer insights into the compound's utility in facilitating chemical reactions, showcasing its potential in synthetic and industrial chemistry (Ruff et al., 2016).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds . The orientation of the thiazole ring and the molecular electrostatic potential (MEP) surface play significant roles in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been reported to exhibit a variety of biological activities, which suggests they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
The properties of thiazole derivatives can be influenced by the substituents on the thiazole ring .
Properties
IUPAC Name |
1-phenyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c26-29(27,15-16-5-2-1-3-6-16)25-18-10-8-17(9-11-18)20-14-28-21(24-20)23-19-7-4-12-22-13-19/h1-14,25H,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRYQYOBZWDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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